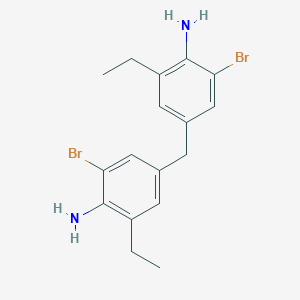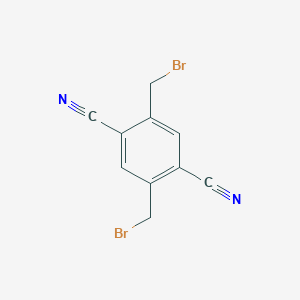
2,5-Bis(bromomethyl)terephthalonitrile
説明
2,5-Bis(bromomethyl)terephthalonitrile is a chemical compound with the molecular formula C10H6Br2N2 . It is used in scientific research and has unique properties that make it suitable for various applications like organic synthesis and material science.
Synthesis Analysis
The synthesis of 2,5-Bis(bromomethyl)terephthalonitrile involves the use of N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in tetrachloromethane at 80℃ for 16 hours under an inert atmosphere . The yield of this reaction is 31.6% .Molecular Structure Analysis
The molecular structure of 2,5-Bis(bromomethyl)terephthalonitrile is characterized by the presence of two bromomethyl groups attached to a terephthalonitrile core . The molecule has a total of 14 heavy atoms, including 6 aromatic heavy atoms .Chemical Reactions Analysis
2,5-Bis(bromomethyl)terephthalonitrile is a monomer that can undergo polymerization reactions . It has been found to give higher yields of MEH-PPV with higher molecular weights and narrower polydispersities than the corresponding bis(chloromethyl)monomer .Physical And Chemical Properties Analysis
2,5-Bis(bromomethyl)terephthalonitrile has a molecular weight of 313.98 . It has a molar refractivity of 61.54 and a topological polar surface area (TPSA) of 47.58 Ų . It exhibits high gastrointestinal absorption and is BBB permeant . Its water solubility is moderate, with a log S (ESOL) of -3.53 .科学的研究の応用
Synthesis of Alpha-Brominated Derivatives
2,5-Bis(bromomethyl)terephthalonitrile: is utilized in the synthesis of alpha-brominated derivatives. These derivatives are crucial intermediates in organic synthesis. For instance, they can undergo further reactions to form various structurally complex molecules. The yields of these derivatives depend significantly on the reaction time, which has been systematically investigated using NMR spectroscopy, MS, and chromatography .
Polymer Chemistry
This compound plays a vital role in the field of polymer chemistry. It serves as a precursor for the synthesis of thiophene-based conjugated polymers. These polymers have remarkable optical and conductive properties, making them suitable for electronic and optoelectronic applications. The use of 2,5-Bis(bromomethyl)terephthalonitrile in nickel and palladium-catalyzed polycondensation strategies is a testament to its versatility in creating functionalized regioregular polythiophenes .
Safety and Hazards
特性
IUPAC Name |
2,5-bis(bromomethyl)benzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-3-7-1-9(5-13)8(4-12)2-10(7)6-14/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVXNROAOGBZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)CBr)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624049 | |
| Record name | 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(bromomethyl)terephthalonitrile | |
CAS RN |
64746-04-9 | |
| Record name | 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary methods for synthesizing 2,5-Bis(bromomethyl)terephthalonitrile?
A1: 2,5-Bis(bromomethyl)terephthalonitrile can be synthesized from p-xylene in a three-step process:
- Aromatic Bromination: p-Xylene reacts with bromine in the presence of iodine as a catalyst to yield 2,5-dibromo-p-xylene. [, ]
- Aromatic Nucleophilic Substitution: 2,5-dibromo-p-xylene reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) to produce 2,5-dimethylterephthalonitrile. []
- α-Bromination: 2,5-dimethylterephthalonitrile undergoes α-bromination with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) using azoisobutyrodinitrile as a radical initiator to yield 2,5-Bis(bromomethyl)terephthalonitrile. [, , ]
Q2: What is the molecular structure and formula of 2,5-Bis(bromomethyl)terephthalonitrile?
A2: 2,5-Bis(bromomethyl)terephthalonitrile has the molecular formula C10H6Br2N2. Its structure consists of a terephthalonitrile core (a benzene ring with two nitrile groups in para positions) with a bromomethyl group (-CH2Br) attached to positions 2 and 5 of the benzene ring. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



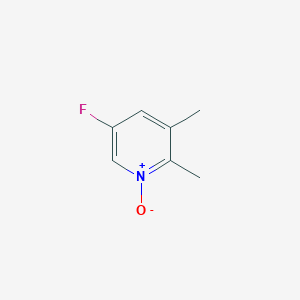

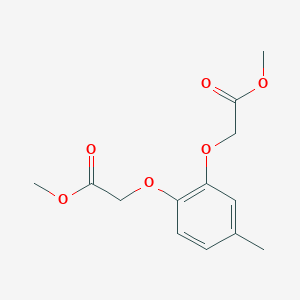
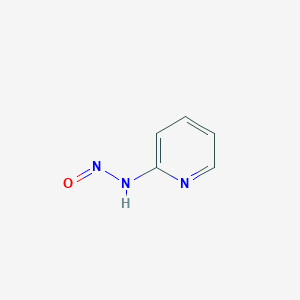


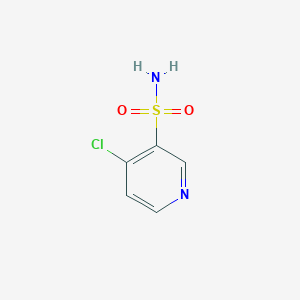
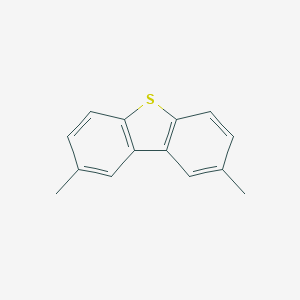

![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)

